molecular formula C16H16N4O2 B2552697 N-(2-(1H-indol-3-yl)ethyl)-6-methoxypyridazine-3-carboxamide CAS No. 1421467-29-9

N-(2-(1H-indol-3-yl)ethyl)-6-methoxypyridazine-3-carboxamide

Cat. No.: B2552697
CAS No.: 1421467-29-9
M. Wt: 296.33
InChI Key: XBXIUSFLKAFIPX-UHFFFAOYSA-N
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Description

N-(2-(1H-indol-3-yl)ethyl)-6-methoxypyridazine-3-carboxamide is a synthetic compound that features an indole moiety linked to a pyridazine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-indol-3-yl)ethyl)-6-methoxypyridazine-3-carboxamide typically involves the reaction of tryptamine with a pyridazine derivative. One common method includes the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the formation of the amide bond between the carboxylic acid group of the pyridazine and the amine group of tryptamine .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This would include selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-indol-3-yl)ethyl)-6-methoxypyridazine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-(1H-indol-3-yl)ethyl)-6-methoxypyridazine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(1H-indol-3-yl)ethyl)-6-methoxypyridazine-3-carboxamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, potentially modulating signaling pathways and biological processes. The pyridazine ring may also contribute to the compound’s activity by interacting with different molecular targets .

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-6-methoxypyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-22-15-7-6-14(19-20-15)16(21)17-9-8-11-10-18-13-5-3-2-4-12(11)13/h2-7,10,18H,8-9H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBXIUSFLKAFIPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C(=O)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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